molecular formula C10H10N2O4S2 B4761437 methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No. B4761437
M. Wt: 286.3 g/mol
InChI Key: XSQXELXLIIEEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide, also known as MTTC, is a heterocyclic compound that has shown potential in various scientific applications. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.

Mechanism of Action

Methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been shown to interact with various enzymes and proteins in biological systems. It can inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide can also interact with the microtubule-associated protein tau, which is involved in the development of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of inflammatory mediators, and modulate the activity of neurotransmitters in the brain. Additionally, methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a wide range of potential applications in various fields of research. However, one limitation of methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide. One area of interest is the development of methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide-based therapies for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide and its potential applications in various fields of research. Finally, the development of new synthesis methods for methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide may lead to the discovery of novel derivatives with enhanced biological activity.

Scientific Research Applications

Methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been studied for its potential use as a therapeutic agent due to its ability to interact with biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-methyl-1,1-dioxo-5-thiophen-2-yl-1,2,6-thiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c1-12-8(10(13)16-2)6-7(11-18(12,14)15)9-4-3-5-17-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQXELXLIIEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
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methyl 2-methyl-5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

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